Androst-5-ene-17-one-3beta,7beta-diol, also referred to as androst-5-ene-3β,7β-diol, is a steroid hormone that plays a significant role in the biosynthesis of testosterone. It is an endogenous weak androgen and estrogen, primarily synthesized from dehydroepiandrosterone (DHEA). This compound is classified within the broader category of androgens and derivatives, specifically as a C19 steroid hormone with hydroxyl groups at the 3β and 7β positions.
Androst-5-ene-17-one-3beta,7beta-diol is naturally produced in the human body, particularly in the adrenal glands and testes. It is derived from DHEA through enzymatic reductions mediated by 17β-hydroxysteroid dehydrogenase.
This compound falls under the drug class of androgens and anabolic steroids. Its IUPAC name is (1S,2R,5S,10R,11S,14S,15S)-2,15-dimethyltetracyclo[8.7.0.0^{2,10}.0^{5,11}]pentadecane-3,7-diol. The molecular formula is C19H30O2 with a molar mass of approximately 290.447 g/mol.
The synthesis of androst-5-ene-17-one-3beta,7beta-diol can be achieved through various methods:
The synthesis often requires controlled conditions to ensure high yield and purity. Reaction conditions may include specific pH levels, temperatures, and the presence of cofactors necessary for enzymatic activity.
The molecular structure of androst-5-ene-17-one-3beta,7beta-diol consists of a steroid backbone with specific functional groups:
The compound has a density of approximately 1.19 g/cm³ and exhibits a melting point in the range of 215–216 °C when dissolved in solvents like acetone or cyclohexane. Its boiling point is predicted to be around 473.3 °C.
Androst-5-ene-17-one-3beta,7beta-diol can undergo several chemical reactions:
The specific reagents and conditions employed will dictate the nature of the products formed during these reactions. For example, oxidation may lead to various keto derivatives while reduction could yield alcohols.
The physical properties include:
Chemical characteristics include:
Relevant data indicates that it retains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Androst-5-ene-17-one-3beta,7beta-diol has several scientific applications:
Androst-5-ene-3β,7β,17β-triol (βAET) is a trihydroxylated metabolite originating from dehydroepiandrosterone (DHEA), the most abundant adrenal steroid in humans. Its formation involves sequential enzymatic modifications at distinct carbon positions:
This pathway positions βAET as a terminal metabolite in the DHEA cascade rather than a precursor to sex steroids. Crucially, its C7 hydroxylation blocks further conversion into androstenedione or testosterone, distinguishing it from non-hydroxylated DHEA metabolites like androstenediol (5-androstene-3β,17β-diol) [4] [8]. Consequently, βAET accumulates in peripheral tissues where it functions within intracrine systems—modulating local immune and inflammatory responses without systemic hormonal effects [1] [5].
Table 1: Key Intermediates in βAET Biosynthesis from DHEA
Precursor | Enzyme Involved | Product Formed | Tissue Localization |
---|---|---|---|
DHEA | CYP7B1 | 7β-Hydroxy-DHEA | Liver, Brain, Immune Tissues |
7β-Hydroxy-DHEA | 17β-HSD (Type 1, 3, or 5) | βAET (Androst-5-ene-3β,7β,17β-triol) | Peripheral Tissues |
βAET | Phase II Conjugases | βAET Sulfates/Glucuronides | Liver, Intestinal Mucosa |
The 17β-HSD enzyme family governs the interconversion between 17-keto and 17β-hydroxy steroids, directly controlling βAET synthesis and degradation:
The tissue-specific expression of these isoforms creates distinct metabolic niches:
Table 2: 17β-HSD Isozymes Regulating βAET Homeostasis
17β-HSD Isoform | Reaction Direction | Cofactor | Primary Tissue Expression | Effect on βAET |
---|---|---|---|---|
Type 1 | Reductive | NADPH | Placenta, Ovaries | Minor contribution |
Type 2 | Oxidative | NAD⁺ | Liver, GI Tract, Kidney | Degradation |
Type 3 | Reductive | NADPH | Testes | Synthesis |
Type 4 | Oxidative | NAD⁺ | Liver, Peroxisomes | Degradation |
Type 5 (AKR1C3) | Reductive | NADPH | Adrenal, Peripheral Tissues | Synthesis |
Significant species differences exist in βAET synthesis, metabolism, and pharmacokinetics:
These variations complicate translational research:
Table 3: Species-Specific Differences in βAET Metabolism
Parameter | Humans | Rats/Mice | Non-Human Primates |
---|---|---|---|
Endogenous βAET | Low (2–250 pg/mL) | Moderate-High | Not Reported |
CYP7B1 Activity | Low | High | Intermediate |
Phase II Metabolism | Extensive sulfation/glucuronidation | Moderate conjugation | Extensive sulfation |
Plasma Half-life | 5.5–8 hours | >12 hours | ~6 hours |
Major Metabolites | 3β,7β-diol-androst-5-en-17-one conjugates | Parent compound, Oxidized diols | Sulfates, Glucuronides, Oxidized ketones |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2